

## Commercial Sourcing and Technical Guide for High-Purity Difelikefalin-D5

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Compound of Interest		
Compound Name:	Difelikefalin-D5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for high-purity **Difelikefalin-D5**, a critical analytical standard in drug development. It further details the synthesis, purification, and analytical methodologies pertinent to ensuring its quality, and explores the kappa-opioid receptor (KOR) signaling pathway, the therapeutic target of Difelikefalin.

### Commercial Suppliers of High-Purity Difelikefalin-D5

The acquisition of high-purity, isotopically labeled standards is paramount for accurate bioanalytical and pharmacokinetic studies. Several commercial vendors specialize in the provision of such complex molecules for research purposes. Below is a summary of identified suppliers for **Difelikefalin-D5**. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity prior to use.



Supplier	Product Name	Catalog Number	Stated Purity	Notes
MedchemExpres s	Difelikefalin-d5 (hydrochloride)	HY-17609S1	97.58% (HPLC) [1]	Certificate of Analysis available, specifying appearance and chemical properties.[1]
Veeprho	Difelikefalin-D5 (3HCl)	DVE00501	Not explicitly stated	Offered as a deuterium-labeled internal standard for analytical and pharmacokinetic research.[2][3] Also supplies related impurities.[3][4]
TLC Pharmaceutical Standards	Difelikefalin-d5 TriHCl	Not explicitly stated	Not explicitly stated	Lists Difelikefalin-D5 and a range of related impurities.[5]

# Synthesis and Purification of High-Purity Difelikefalin-D5

The synthesis of Difelikefalin, and by extension its deuterated analog, is a complex process involving solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

## Experimental Protocol: Solid-Phase Peptide Synthesis of Difelikefalin



The general steps for the synthesis of Difelikefalin are outlined below. The introduction of the deuterium label (D5) would typically be accomplished by using a deuterated precursor for one of the amino acid building blocks, most likely in a non-exchangeable position.

- Resin Preparation: A suitable resin, such as 2-Chlorotrityl chloride resin, is prepared as the solid support.[6]
- First Amino Acid Attachment: The first amino acid, Boc-4-amino-I-Fmoc-(piperidine)-4carboxylic acid, is attached to the resin.
- Fmoc Deprotection: The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the attached amino acid is removed using a base, such as piperidine in DMF.[6] [7]
- Peptide Coupling: The subsequent protected amino acids (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Leu-OH, Fmoc-D-Phe-OH) are sequentially coupled to the growing peptide chain.[6]
   Standard coupling reagents like EDCI/HOBt or PyBOP can be used.[7][8]
- Repetitive Cycles: Steps 3 and 4 are repeated for each amino acid in the sequence.
- Cleavage from Resin and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups (e.g., Boc) are removed simultaneously using a strong acid, such as a mixture of trifluoroacetic acid (TFA) and water.[6][9]
- Precipitation and Collection: The crude peptide is precipitated from the cleavage mixture, typically with a non-polar solvent like diethyl ether or MTBE, and collected by filtration.[6][9]

#### **Experimental Protocol: Purification of Difelikefalin**

High-purity Difelikefalin is achieved through preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

- Dissolution: The crude peptide is dissolved in an appropriate solvent, such as 0.1% TFA in water or 2% acetic acid in water.[6]
- Chromatography: The dissolved peptide is loaded onto a preparative RP-HPLC column (e.g., C18).[6]

#### Foundational & Exploratory

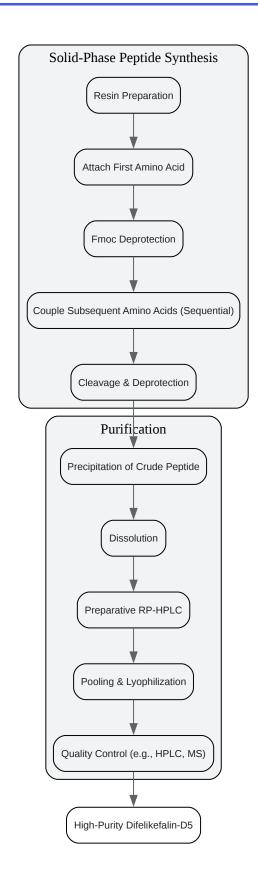




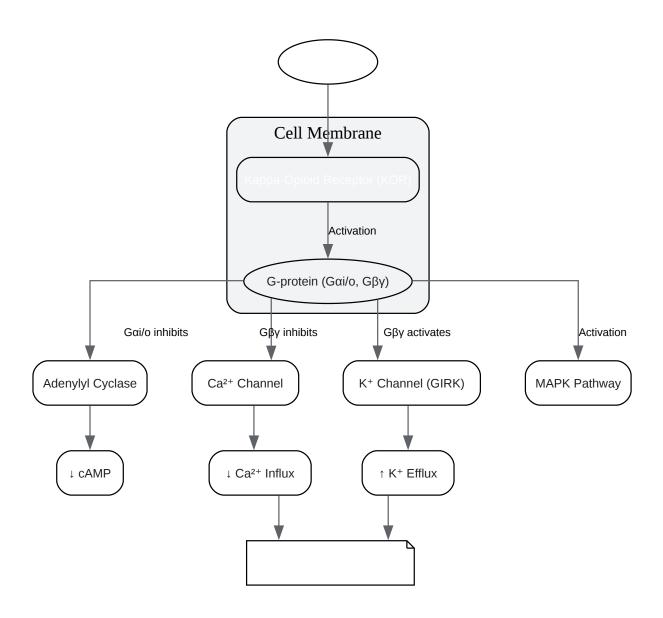
- Elution: A gradient of a mobile phase, typically consisting of an aqueous component (e.g., 0.1% TFA or 0.1% acetic acid in water) and an organic component (e.g., acetonitrile), is used to elute the peptide.[6][9]
- Fraction Collection: Fractions are collected and analyzed for purity.
- Pooling and Lyophilization: Fractions with the desired purity (e.g., >95%) are pooled, concentrated, and lyophilized to obtain the pure peptide.[6]
- Ion Exchange (Optional): To obtain a specific salt form, such as the acetate salt, an ion exchange step using a resin like Dowex may be performed.[6][7]

The following diagram illustrates a general workflow for the synthesis and purification of high-purity **Difelikefalin-D5**.









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